

# Application Notes and Protocols for the Quantification of Prodigiosin by Spectrophotometry

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## Compound of Interest

Compound Name: *Prodigiosine*

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## Introduction

Prodigiosin, a vibrant red pigment belonging to the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably *Serratia marcescens*. This tripyrrole pigment has garnered significant attention within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including antibacterial, antifungal, antiprotozoal, immunosuppressive, and anticancer properties. Accurate and reliable quantification of prodigiosin is paramount for research and development, enabling the optimization of production processes, assessment of its therapeutic potential, and elucidation of its mechanisms of action.

Spectrophotometry offers a rapid, accessible, and cost-effective method for the quantification of prodigiosin. This technique leverages the pigment's characteristic strong absorbance of light in the visible spectrum. This document provides detailed application notes and experimental protocols for the accurate quantification of prodigiosin using spectrophotometry.

## Principle of Spectrophotometric Quantification

The quantification of prodigiosin by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the

absorbing species and the path length of the light through the solution. Prodigiosin exhibits a distinct absorption spectrum, with its maximum absorbance ( $\lambda_{\text{max}}$ ) being highly dependent on the pH of the solvent. In acidic conditions ( $\text{pH} < 5$ ), prodigiosin is red and typically displays a  $\lambda_{\text{max}}$  around 535 nm.<sup>[1]</sup> In neutral or alkaline conditions, the color shifts to yellow-orange, and the  $\lambda_{\text{max}}$  is observed at a lower wavelength, around 470 nm. For consistent and sensitive measurements, quantification is almost exclusively performed in an acidified solvent.

## Data Presentation: Key Parameters for Prodigiosin Quantification

The following tables summarize crucial quantitative data for the spectrophotometric analysis of prodigiosin.

Parameter	Value	Solvent	Reference
Molar Extinction Coefficient ( $\epsilon$ )	139,800 $\text{M}^{-1}\text{cm}^{-1}$	Acidified Ethanol	<sup>[2]</sup> <sup>[3]</sup>
Molar Extinction Coefficient ( $\epsilon$ )	100,150 $\text{M}^{-1}\text{cm}^{-1}$	Not Specified	
Molar Extinction Coefficient ( $\epsilon$ )	110,000 $\text{M}^{-1}\text{cm}^{-1}$	Not Specified	
Absorption Maximum ( $\lambda_{\text{max}}$ )	~535 nm	Acidified Ethanol/Methanol	<sup>[1]</sup>
Molecular Weight	323.4 g/mol	-	

Note: The molar extinction coefficient can vary slightly depending on the purity of the prodigiosin standard and the exact composition of the acidified solvent.

## Experimental Protocols

This section outlines detailed methodologies for the extraction and subsequent spectrophotometric quantification of prodigiosin from bacterial cultures.

## Protocol 1: Extraction of Prodigiosin from Bacterial Culture

This protocol is adapted for the extraction of intracellular prodigiosin from a bacterial culture, such as *Serratia marcescens*.

### Materials:

- Bacterial culture producing prodigiosin
- Centrifuge and centrifuge tubes
- Acidified methanol (4% v/v of 1 M HCl in methanol) or acidified ethanol (4% v/v of 1 M HCl in ethanol)[3]
- Vortex mixer
- Spectrophotometer and cuvettes

### Procedure:

- Harvesting Bacterial Cells:
  - Transfer a known volume of the bacterial culture to a centrifuge tube.
  - Pellet the cells by centrifugation at 8,000-10,000 x g for 10-15 minutes at 4°C.[3]
  - Carefully decant and discard the supernatant.
- Pigment Extraction:
  - Resuspend the cell pellet in a known volume of acidified methanol or acidified ethanol. A common practice is to use the same volume of solvent as the initial culture volume.
  - Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and extraction of the pigment. The cell pellet should become colorless.
  - Incubate the mixture at room temperature for 10-15 minutes, protected from light.

- Clarification of the Extract:
  - Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
  - Carefully transfer the clear, red supernatant containing the prodigiosin to a new tube. This is your prodigiosin extract.

## Protocol 2: Spectrophotometric Quantification of Prodigiosin

This protocol describes how to measure the absorbance of the prodigiosin extract and calculate its concentration.

Materials:

- Prodigiosin extract (from Protocol 1)
- Acidified methanol or ethanol (for blank and dilutions)
- Spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Procedure:

- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Set the wavelength to 535 nm.
- Blanking the Spectrophotometer:
  - Fill a cuvette with the acidified solvent (methanol or ethanol) that was used for the extraction.
  - Place the cuvette in the spectrophotometer and zero the absorbance.

- Measuring the Absorbance:
  - If the prodigiosin extract is intensely colored, it may need to be diluted with the acidified solvent to bring the absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0). Record the dilution factor.
  - Transfer the prodigiosin extract (or the diluted extract) to a clean cuvette.
  - Place the cuvette in the spectrophotometer and record the absorbance at 535 nm ( $A_{535}$ ).
- Calculating Prodigiosin Concentration:
  - Use the Beer-Lambert law to calculate the concentration of prodigiosin in the extract.

$$\text{Concentration (M)} = (A_{535}) / (\epsilon \times l)$$

Where:

- $A_{535}$  is the absorbance at 535 nm.
- $\epsilon$  is the molar extinction coefficient ( $139,800 \text{ M}^{-1}\text{cm}^{-1}$  for prodigiosin in acidified ethanol).  
[\[3\]](#)
- $l$  is the path length of the cuvette (typically 1 cm).
- To express the concentration in mg/L, use the following formula:

$$\text{Concentration (mg/L)} = \text{Concentration (M)} \times \text{Molecular Weight of Prodigiosin (g/mol)} \times 1000 \text{ (mg/g)}$$

$$\text{Concentration (mg/L)} = (A_{535} \times 323.4 \times 1000) / 139,800$$

- Remember to multiply the final concentration by the dilution factor if the sample was diluted.

## Alternative Calculation Method

An alternative formula that directly calculates the prodigiosin units per cell, taking into account the turbidity of the cell culture, has also been reported.[\[4\]](#)

$$\text{Prodigiosin (units/cell)} = [\text{OD}_{534} - (1.381 \times \text{OD}_{620})] / \text{OD}_{620} \times 1000[4]$$

Where:

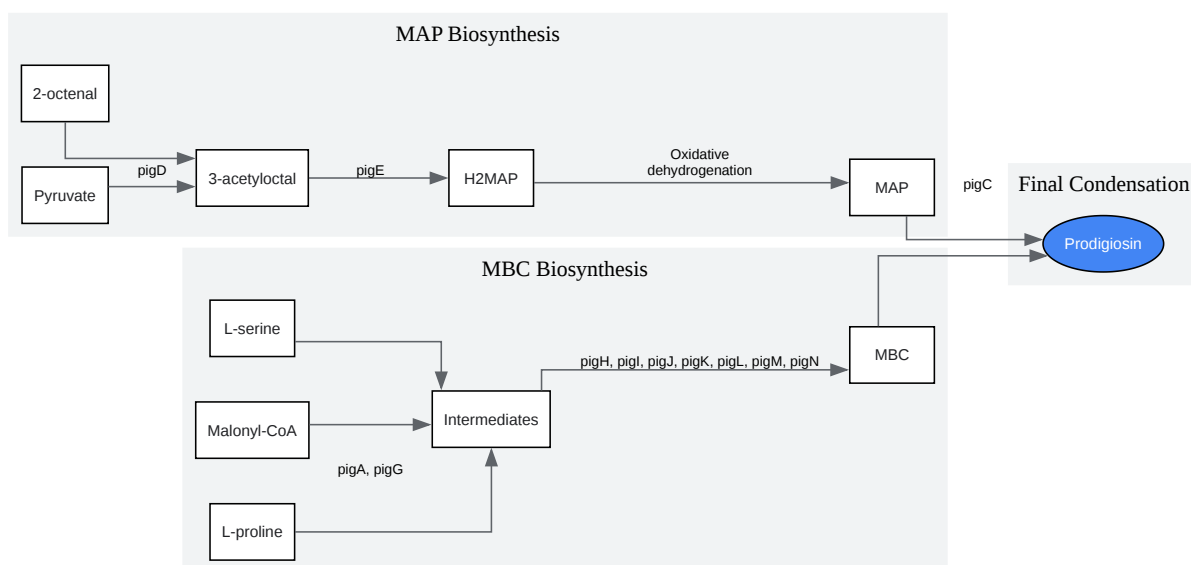
- $\text{OD}_{534}$  is the absorbance of the acidified methanol extract at 534 nm.
- $\text{OD}_{620}$  is the absorbance of the bacterial culture at 620 nm before extraction.

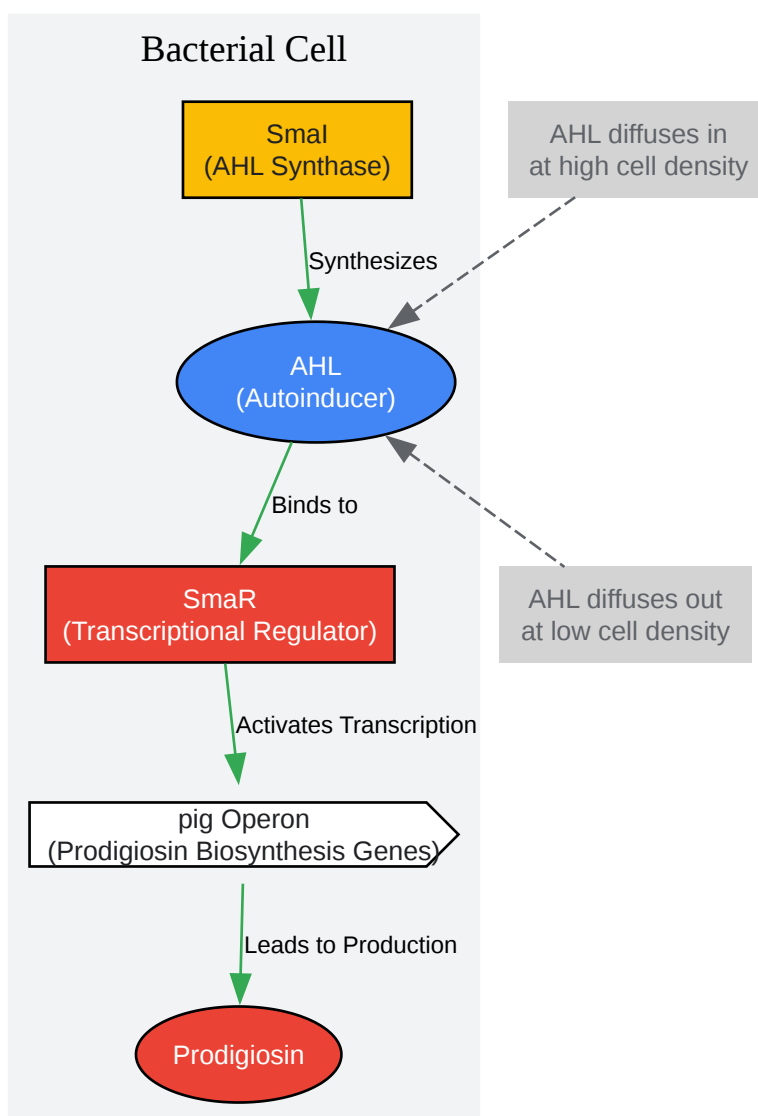
This method can be useful for normalizing prodigiosin production to cell density.

## Mandatory Visualizations

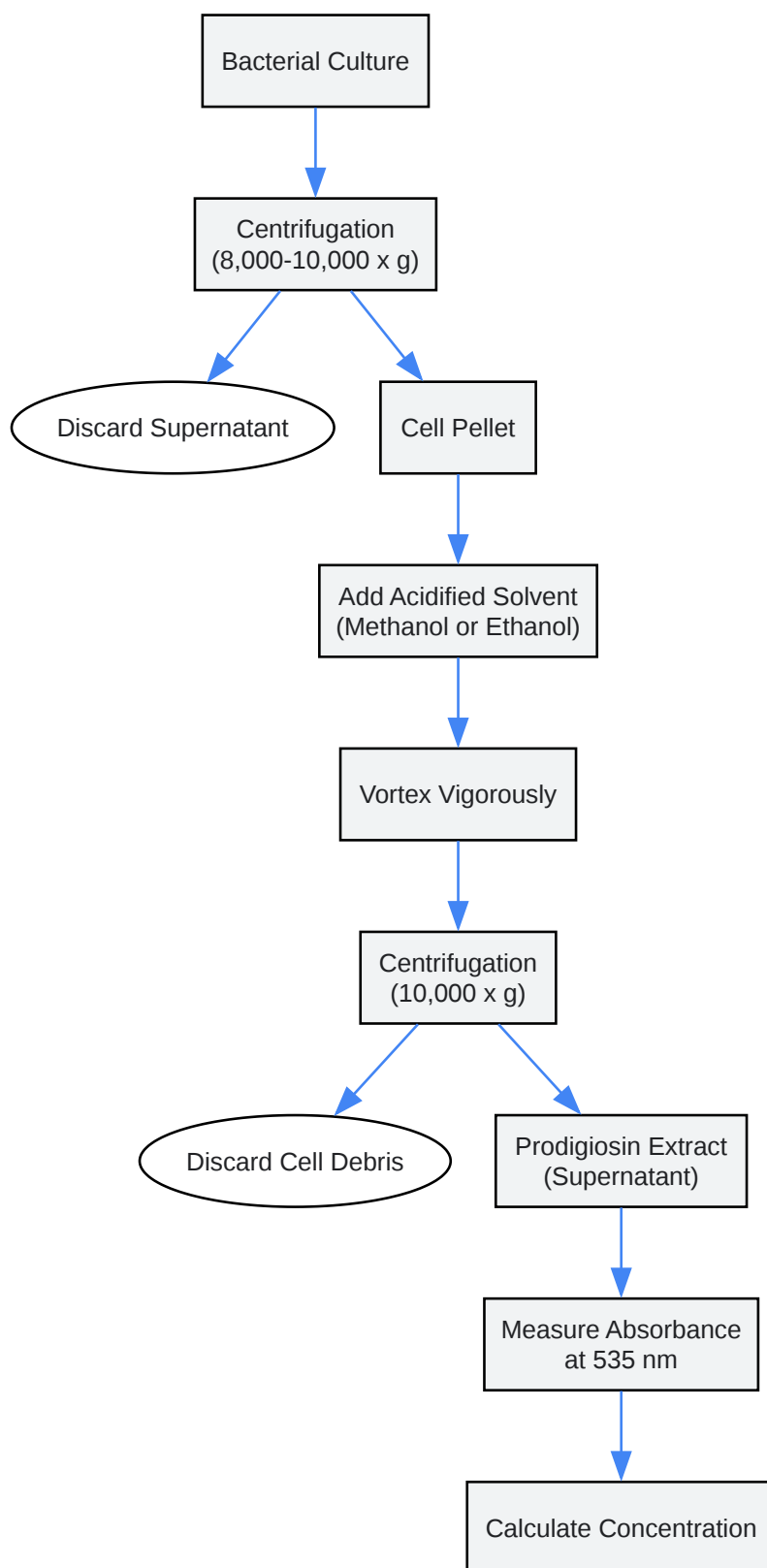
### Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin is a bifurcated process where two precursor molecules, 2-methyl-3-n-amyI-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are synthesized independently and then condensed to form the final prodigiosin molecule.[5][6]









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